1-(4-Chlorophenylmethyl)-2-aminobenzimidazole
CAS No.: 109635-38-3
Cat. No.: VC20744253
Molecular Formula: C14H12ClN3
Molecular Weight: 257.72 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 109635-38-3 |
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Molecular Formula | C14H12ClN3 |
Molecular Weight | 257.72 g/mol |
IUPAC Name | 1-[(4-chlorophenyl)methyl]benzimidazol-2-amine |
Standard InChI | InChI=1S/C14H12ClN3/c15-11-7-5-10(6-8-11)9-18-13-4-2-1-3-12(13)17-14(18)16/h1-8H,9H2,(H2,16,17) |
Standard InChI Key | HKBJSDNECZUKSR-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)N |
Canonical SMILES | C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)N |
Chemical Structure and Fundamental Properties
Molecular Composition and Structural Features
1-(4-Chlorophenylmethyl)-2-aminobenzimidazole possesses a molecular formula of C14H12ClN3, featuring a benzimidazole core structure with specific functional group modifications . The compound contains a bicyclic system comprising fused benzene and imidazole rings, which forms the fundamental benzimidazole scaffold. The distinctive structural elements include an amino group at position 2 of the benzimidazole ring and a 4-chlorophenylmethyl substituent attached to one of the nitrogen atoms in the imidazole portion.
The structural configuration can be further described through its InChI notation: InChI=1/C14H12ClN3/c15-11-7-5-10(6-8-11)9-18-13-4-2-1-3-12(13)17-14(18)16/h1-8H,9H2,(H2,16,17) . This detailed structural representation highlights the connectivity pattern between atoms and the spatial arrangement of functional groups within the molecule.
Physical and Chemical Characteristics
Based on available data, 1-(4-Chlorophenylmethyl)-2-aminobenzimidazole is typically a solid substance at standard temperature and pressure. The compound demonstrates moderate solubility in common organic solvents, a characteristic influenced by the presence of both hydrophilic (amino group) and lipophilic (chlorophenyl) moieties within its structure .
Table 1: Key Physical and Chemical Properties of 1-(4-Chlorophenylmethyl)-2-aminobenzimidazole
Property | Value/Description |
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Molecular Formula | C14H12ClN3 |
Molecular Weight | 257.72 g/mol (calculated) |
Physical State | Solid at room temperature |
Color | Not specified in available data |
Solubility | Moderate in organic solvents |
Melting Point | Not specified in available data |
Chemical Reactivity | Reactive amino group at position 2 |
Structural Category | Benzimidazole derivative |
Nomenclature Variations
The compound is recognized under several synonymous names in chemical databases and scientific literature:
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1-(4-Chlorbenzyl)-1H-benzimidazol-2-amin
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1H-benzimidazol-2-amine, 1-[(4-chlorophenyl)methyl]-
Synthetic Methodologies
Synthesis of Related Benzimidazole Compounds
Research indicates that 2-aminobenzimidazole derivatives can be synthesized through various methods, including reactions with selected cinnamic acids under specific conditions. These reactions can yield either 4-aryl-1,2,3,4-tetrahydropyrimido[1,2-a]-benzimidazol-2-ones or substituted amides, depending on the reaction parameters .
For example, the synthesis of structurally related 1,4-dihydropyrimido[1,2-a]benzimidazoles involves Biginelli-like cyclocondensation reactions of aromatic aldehydes and acetoacetic acid derivatives with 2-amino benzimidazole containing a guanidine fragment . These compounds are typically isolated through crystallization using ethanol, with yields ranging from 59-80% .
Biological Activity Profile
Comparison with Structurally Related Compounds
Table 2: Comparative Biological Activities of Benzimidazole Derivatives
This comparison highlights the potential influence of structural modifications on biological activity profiles, suggesting that 1-(4-Chlorophenylmethyl)-2-aminobenzimidazole may share certain biological properties with these related compounds while potentially exhibiting unique characteristics due to its specific structural features.
Structure-Activity Relationship Considerations
Influence of Structural Elements on Biological Activity
The biological activity of 1-(4-Chlorophenylmethyl)-2-aminobenzimidazole is likely influenced by several key structural elements:
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The benzimidazole core provides a rigid scaffold that can interact with various biological targets.
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The amino group at position 2 can participate in hydrogen bonding interactions with receptor sites.
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The 4-chlorophenylmethyl substituent enhances lipophilicity, potentially improving membrane permeability and interaction with hydrophobic binding pockets.
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The chlorine atom, as an electronegative substituent, may influence electron distribution within the molecule, affecting binding affinity to specific targets.
Studies of related compounds suggest that modifications to these structural elements can significantly impact biological activities. For example, substitution patterns on the phenyl ring and the nature of functional groups attached to the benzimidazole core have been shown to affect antimicrobial potency in various benzimidazole derivatives .
Research Area | Specific Investigations | Expected Outcomes |
---|---|---|
Synthetic Optimization | Development of efficient and scalable synthesis methods | Improved yield and purity; cost-effective production |
Comprehensive Biological Screening | Evaluation against diverse microbial strains, cancer cell lines, and immunological assays | Identification of specific biological targets and activities |
Structure-Activity Relationship Studies | Systematic modification of functional groups and evaluation of resulting biological activities | Understanding of essential structural features for activity; design of optimized derivatives |
Mechanism of Action Studies | Investigation of molecular targets and pathways affected | Elucidation of biochemical mechanisms underlying observed activities |
Pharmacokinetic Evaluation | Assessment of absorption, distribution, metabolism, and excretion properties | Understanding of in vivo behavior and potential for drug development |
Analytical Methods for Characterization
Spectroscopic Identification
Typical characterization of 1-(4-Chlorophenylmethyl)-2-aminobenzimidazole and related compounds involves various spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about hydrogen and carbon environments within the molecule.
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Infrared (IR) Spectroscopy: Identifies functional groups through characteristic absorption bands, such as N-H stretching for amino groups.
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Mass Spectrometry: Confirms molecular weight and provides fragmentation patterns that assist in structural verification.
For related benzimidazole derivatives, characterization typically includes FT-IR, mass spectra, 1H NMR, and elemental analyses to confirm structural features and purity .
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